Chloro(2-chloro-3-hydroxyprop-1-en-1-yl)mercury
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Overview
Description
Chloro(2-chloro-3-hydroxyprop-1-en-1-yl)mercury is a chemical compound that contains mercury, chlorine, and a hydroxyprop-1-en-1-yl group
Preparation Methods
The synthesis of Chloro(2-chloro-3-hydroxyprop-1-en-1-yl)mercury typically involves the reaction of mercury(II) chloride with 2-chloro-3-hydroxyprop-1-ene under specific conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization or other purification techniques . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Chloro(2-chloro-3-hydroxyprop-1-en-1-yl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different mercury-containing products.
Reduction: Reduction reactions can convert the compound into other mercury species with different oxidation states.
Scientific Research Applications
Chloro(2-chloro-3-hydroxyprop-1-en-1-yl)mercury has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other mercury-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, although its toxicity is a significant concern.
Industry: It is used in the production of certain materials and as a catalyst in specific industrial processes.
Mechanism of Action
The mechanism of action of Chloro(2-chloro-3-hydroxyprop-1-en-1-yl)mercury involves its interaction with biological molecules. The compound can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of enzymes and other proteins, affecting various cellular pathways .
Comparison with Similar Compounds
Chloro(2-chloro-3-hydroxyprop-1-en-1-yl)mercury can be compared with other mercury-containing compounds, such as:
Mercury(II) chloride: A simpler compound with similar reactivity but lacking the hydroxyprop-1-en-1-yl group.
Methylmercury: Known for its toxicity and environmental impact, it has different chemical properties and biological effects.
Phenylmercury acetate: Used as a preservative and antiseptic, it has distinct applications compared to this compound.
This compound stands out due to its unique structure, which imparts specific chemical and biological properties.
Properties
CAS No. |
56453-82-8 |
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Molecular Formula |
C3H4Cl2HgO |
Molecular Weight |
327.56 g/mol |
IUPAC Name |
chloro-(2-chloro-3-hydroxyprop-1-enyl)mercury |
InChI |
InChI=1S/C3H4ClO.ClH.Hg/c1-3(4)2-5;;/h1,5H,2H2;1H;/q;;+1/p-1 |
InChI Key |
ZXXHPUWVIVNZAG-UHFFFAOYSA-M |
Canonical SMILES |
C(C(=C[Hg]Cl)Cl)O |
Origin of Product |
United States |
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